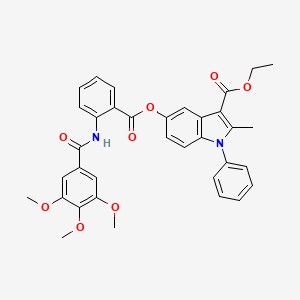

ethyl 2-methyl-1-phenyl-5-((2-(3,4,5-trimethoxybenzamido)benzoyl)oxy)-1H-indole-3-carboxylate

Description

Ethyl 2-methyl-1-phenyl-5-((2-(3,4,5-trimethoxybenzamido)benzoyl)oxy)-1H-indole-3-carboxylate is a multifunctional indole derivative featuring:

- A 2-methyl substituent on the indole core.

- A phenyl group at the 1-position.

- A 3-carboxylate ester at the 3-position.

- A 5-position substituted with a benzoyloxy group linked to a 3,4,5-trimethoxybenzamido moiety.

The trimethoxybenzamido group may enhance lipophilicity and binding affinity, while the ester group could influence metabolic stability .

Properties

IUPAC Name |

ethyl 2-methyl-1-phenyl-5-[2-[(3,4,5-trimethoxybenzoyl)amino]benzoyl]oxyindole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H32N2O8/c1-6-44-35(40)31-21(2)37(23-12-8-7-9-13-23)28-17-16-24(20-26(28)31)45-34(39)25-14-10-11-15-27(25)36-33(38)22-18-29(41-3)32(43-5)30(19-22)42-4/h7-20H,6H2,1-5H3,(H,36,38) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCZYPUSXWUDPRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H32N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-methyl-1-phenyl-5-((2-(3,4,5-trimethoxybenzamido)benzoyl)oxy)-1H-indole-3-carboxylate is a complex organic compound within the indole family, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₃₁H₃₃N₃O₇

- Molecular Weight : 551.61 g/mol

The intricate structure includes an indole moiety, which is pivotal for its biological activity. The presence of the trimethoxybenzamido group enhances its interaction with biological targets.

This compound exhibits a variety of biological activities through several mechanisms:

- Anticancer Activity : Indole derivatives are known to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, studies have shown that similar indole compounds can inhibit cell proliferation in human leukemia K562 cells through modulation of cell cycle regulators and apoptotic pathways.

- Antimicrobial Effects : The compound demonstrates significant antimicrobial properties against various pathogens. It has been observed to inhibit bacterial growth by disrupting bacterial cell wall synthesis and function.

- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. Research indicates that indole derivatives can suppress the NF-kB signaling pathway, which plays a crucial role in inflammatory responses.

- Antioxidant Activity : this compound exhibits antioxidant properties by scavenging free radicals and enhancing the body's antioxidant defenses.

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | |

| Antimicrobial | Disrupts cell wall synthesis | |

| Anti-inflammatory | Inhibits NF-kB pathway | |

| Antioxidant | Scavenges free radicals |

Case Study: Anticancer Potential

In a recent study evaluating the anticancer effects of this compound on human leukemia cells (K562), researchers found that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This suggests potential for further development as an anticancer therapeutic agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings:

- Absorption : The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Metabolism : It likely undergoes hepatic metabolism via cytochrome P450 enzymes, which can influence its efficacy and safety profile.

- Excretion : Primarily eliminated through renal pathways; thus, renal function should be monitored during therapeutic use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Published Literature

Key analogues identified in the literature include indole-2-carboxamide derivatives and related esters (). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Structural Differences

Core Functional Groups :

- The target compound features a 3-carboxylate ester , whereas analogues in are 2-carboxamides. This difference impacts electronic properties and metabolic pathways; esters are generally more hydrolytically labile than amides .

- The 5-position in the target compound is substituted with a benzoyloxy-linked trimethoxybenzamido group , contrasting with the simpler 5-fluoro or benzoylphenyl groups in analogues. The trimethoxy group likely enhances π-π stacking and hydrophobic interactions compared to halogens .

Synthetic Routes: The target compound’s synthesis likely involves coupling a 3,4,5-trimethoxybenzamido-benzoic acid derivative with a hydroxylated indole intermediate, followed by esterification. In contrast, compounds are synthesized via nucleophilic substitution between ethyl indole-2-carboxylates and aminobenzophenones under basic conditions (e.g., sodium ethoxide/DMSO at 190°C) .

Physicochemical Properties :

- The trimethoxybenzamido group in the target compound increases molecular weight (~633 vs. 359–373 g/mol for analogues) and likely elevates lipophilicity (clogP estimated >5 vs. ~3–4 for fluorinated analogues). This could enhance membrane permeability but reduce aqueous solubility .

- Fluorine substituents in analogues improve metabolic stability and electronegativity, whereas methoxy groups may confer better binding to aromatic pockets in biological targets .

Research Findings and Implications

- The trimethoxy group is common in microtubule-targeting agents (e.g., combretastatin analogues), hinting at anticancer applications .

- Thermal Stability : The higher melting points of compounds (233–250°C) correlate with their rigid carboxamide linkages. The target compound’s ester and flexible benzoyloxy groups may lower its melting point, though experimental data is needed .

Q & A

Q. Advanced

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding constants (KD) with purified proteins .

- Cellular thermal shift assays (CETSA) validate target engagement in live cells by measuring protein stability shifts upon compound treatment .

- Metabolomic profiling (LC-MS/MS) identifies downstream pathway perturbations, such as apoptosis markers (e.g., caspase-3 activation) or lipid mediators .

Which analytical techniques are critical for ensuring the purity and structural integrity of this compound during synthesis?

Q. Basic

- HPLC with UV/Vis detection (C18 columns, acetonitrile/water gradient) monitors reaction progress and quantifies impurities (>98% purity threshold) .

- High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]<sup>+</sup> at m/z 622.7) and detects synthetic byproducts .

- FT-IR spectroscopy verifies functional groups (e.g., ester C=O at ~1720 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

How can computational methods aid in predicting the compound's pharmacokinetic properties?

Q. Advanced

- Molecular dynamics simulations assess solubility and membrane permeability (e.g., via logP predictions using software like Schrödinger’s QikProp) .

- CYP450 inhibition models (e.g., SwissADME) predict metabolic stability and drug-drug interaction risks .

- Pharmacophore mapping aligns the compound’s trimethoxybenzamido group with known bioactive conformations to optimize bioavailability .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced

- Byproduct formation : Use flow chemistry to maintain precise temperature control during exothermic steps (e.g., benzoylation) .

- Low solubility : Employ co-solvents (e.g., DMF/THF mixtures) or microwave-assisted synthesis to enhance reaction homogeneity .

- Purification bottlenecks : Transition from column chromatography to recrystallization or centrifugal partition chromatography for large batches .

Notes

- Citations align with experimental methodologies from peer-reviewed studies.

- Advanced questions emphasize mechanistic analysis and optimization, while basic questions focus on standard protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.